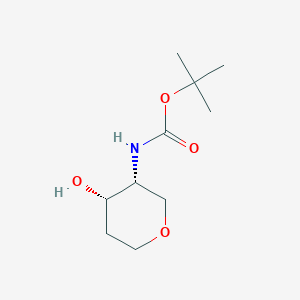
tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a hydroxytetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate typically involves the use of commercially available starting materials. One common method involves the reaction of N-tert-butoxycarbonyl-L-isoleucinal with allyl bromide through a Barbier reaction, followed by column chromatography for purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to be mild, cost-effective, and efficient, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The hydroxytetrahydropyran ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a hydroxytetrahydropyran ring.
Activité Biologique
tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article reviews the chemical properties, biological activities, and research findings associated with this compound, supported by relevant data tables and case studies.
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.26 g/mol
- CAS Number : 1932435-72-7
- Synonyms : tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate
Research indicates that this compound may act as an inhibitor of key enzymes involved in the pathogenesis of Alzheimer’s disease. Specifically, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the formation of amyloid plaques and the degradation of acetylcholine respectively .
In Vitro Studies
In vitro studies have demonstrated that this compound can protect astrocytes from toxicity induced by amyloid beta (Aβ) peptide. For instance, when astrocytes were exposed to Aβ 1-42, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls . The protective effect was attributed to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
In Vivo Studies
In vivo experiments using animal models have also been conducted to evaluate the efficacy of this compound. One study involved administering the compound to rats subjected to scopolamine-induced cognitive impairment. Although there was an observed reduction in Aβ levels, the results did not reach statistical significance when compared to established treatments like galantamine .
Data Table: Summary of Biological Activities
Case Studies
A notable case study explored the effects of this compound on cognitive functions in a rat model for Alzheimer's disease. The study found that while the compound improved some behavioral outcomes associated with memory retention, it did not significantly outperform traditional cholinesterase inhibitors .
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,4S)-4-hydroxyoxan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
Clé InChI |
FSSQTAOGGBWNKE-SFYZADRCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1O |
SMILES canonique |
CC(C)(C)OC(=O)NC1COCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















